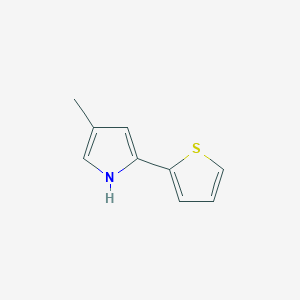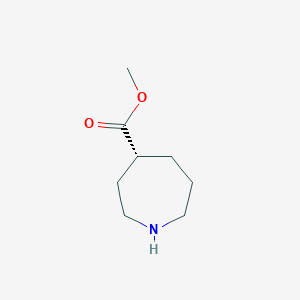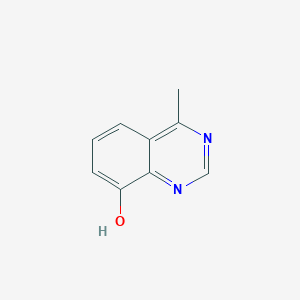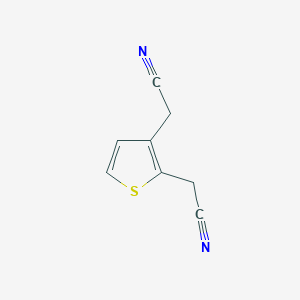
Propyl 4-oxooxetane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 4-oxooxetane-2-carboxylate is a heterocyclic organic compound containing an oxetane ring. Oxetanes are four-membered cyclic ethers with one oxygen atom and three carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxetane derivatives, including propyl 4-oxooxetane-2-carboxylate, often involves cyclization reactions. One common method is the intramolecular etherification of suitable precursors. For example, the reaction of an epoxide with a nucleophile can lead to the formation of the oxetane ring . Another approach involves the Paternò–Büchi reaction, a [2+2] photocycloaddition of carbonyl compounds with alkenes .
Industrial Production Methods
Industrial production of oxetane derivatives typically involves optimized reaction conditions to ensure high yield and purity. For instance, the cyclization reaction can be carried out in the presence of a base such as sodium methoxide in an alcohol solvent like methanol. The reaction temperature is maintained between 40 to 60°C to facilitate the formation of the oxetane ring .
Analyse Chemischer Reaktionen
Types of Reactions
Propyl 4-oxooxetane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more complex oxygen-containing compounds.
Reduction: Reduction reactions can open the oxetane ring, leading to the formation of linear alcohols or ethers.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom in the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Propyl 4-oxooxetane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of propyl 4-oxooxetane-2-carboxylate involves its interaction with molecular targets through its oxetane ring. The ring strain in the oxetane structure makes it reactive, allowing it to participate in various chemical reactions. These reactions can lead to the formation of covalent bonds with target molecules, thereby exerting its biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-oxooxetane-2-carboxylate
- Ethyl 4-oxooxetane-2-carboxylate
- Butyl 4-oxooxetane-2-carboxylate
Uniqueness
Propyl 4-oxooxetane-2-carboxylate is unique due to its specific alkyl chain length, which can influence its chemical reactivity and physical properties. Compared to its methyl and ethyl counterparts, the propyl derivative may exhibit different solubility, stability, and reactivity profiles .
Eigenschaften
Molekularformel |
C7H10O4 |
|---|---|
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
propyl 4-oxooxetane-2-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-2-3-10-7(9)5-4-6(8)11-5/h5H,2-4H2,1H3 |
InChI-Schlüssel |
NTGFQWRFIIXSKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1CC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1',3'-Dihydro-2H-spiro[furan-3,2'-pyrrolizine]](/img/structure/B11920407.png)
![3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11920409.png)
![2h-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine](/img/structure/B11920413.png)

![2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carbonitrile](/img/structure/B11920421.png)






![6'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11920473.png)

